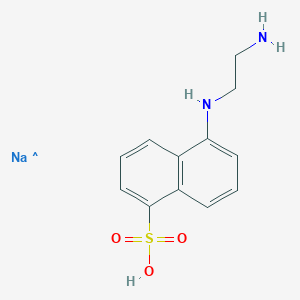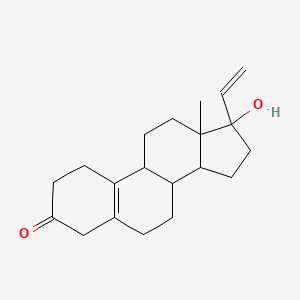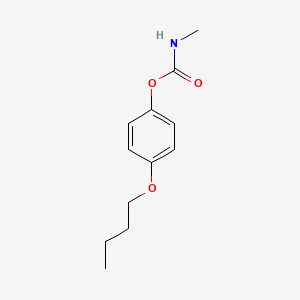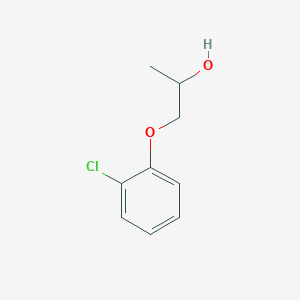
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is a chemical compound known for its applications in various scientific fields. It is commonly used as a fluorescent dye in biochemical assays, particularly in fluorescence resonance energy transfer (FRET) studies . This compound is characterized by its ability to emit fluorescence, making it valuable in detecting and analyzing biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) typically involves the reaction of 1-naphthalenesulfonic acid with 2-aminoethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The process involves the nucleophilic substitution of the sulfonic acid group with the aminoethylamine group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acid derivatives, amine derivatives, and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: A compound with similar aminoethyl functionality but lacks the naphthalene and sulfonic acid groups.
EDANS: Another fluorescent dye with similar applications in FRET studies.
Uniqueness
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is unique due to its combination of aminoethyl and naphthalenesulfonic acid groups, which confer specific fluorescent properties and reactivity. This makes it particularly valuable in applications requiring high sensitivity and specificity in detecting and analyzing biological molecules .
Eigenschaften
Molekularformel |
C12H14N2NaO3S |
|---|---|
Molekulargewicht |
289.31 g/mol |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17); |
InChI-Schlüssel |
LPYWASMKBQIQAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)



![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)

![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)
